Compound Description: This group encompasses a series of fifteen analogues built upon the 2-[(5Z)-5-benzylidene-4-oxo-2-thioxo-1,3-thiazolidin-3-yl]-N-(2-methylphenyl)acetamide scaffold. The primary point of variation lies in the functional group attached to the 5-benzylidene ring of the rhodanine moiety. []
Relevance: These analogues are structurally related to N-[(5Z)-5-[(3-hydroxyphenyl)methylidene]-4-oxo-2-sulfanylidene-1,3-thiazolidin-3-yl]-2-phenylacetamide as they share the core 2-thioxo-4-thiazolidinone ring system. The key difference lies in the substituents on the phenyl ring at the 5-position of the thiazolidinone ring and the acetamide nitrogen. The target compound has a 3-hydroxyphenyl substituent, while the analogues from this study feature various substituents on the phenyl ring. Additionally, the target compound has a 2-phenylacetamide group, whereas these analogues have a 2-methylphenylacetamide group. [] (https://www.semanticscholar.org/paper/16eecee8828919583ef3e33ed366136f55d88b8d)
Compound Description: This series comprises N-[2-(substitutedphenyl)-5-methyl-4-oxo-1,3-thiazolidin-3-yl]benzamide derivatives. Variations are introduced through different substituents on the phenyl ring at the 2-position of the 1,3-thiazolidin-4-one ring. Notably, compound N-[2-(2,4-dichlorophenyl)-5-methyl-4-oxo-1,3-thiazolidin-3-yl]benzamide (4c) from this series demonstrated significant antiproliferative activity against Dalton’s ascites lymphoma (DAL) and L929 lung fibroblast cell lines. []
Relevance: These compounds share the fundamental 1,3-thiazolidin-4-one core with N-[(5Z)-5-[(3-hydroxyphenyl)methylidene]-4-oxo-2-sulfanylidene-1,3-thiazolidin-3-yl]-2-phenylacetamide. The structural differences stem from the presence of a methyl group at the 5-position, a benzamide substituent at the nitrogen, and the varied substitutions on the phenyl ring at the 2-position in these compounds compared to the target compound. [] (https://www.semanticscholar.org/paper/afdbefdfdebdfa6680a8b8d89988af9f0850116d)
Compound Description: This compound is a (Z)-5-arylmethylidene-2-sulfanylidene-1,3-thiazolidin-4-one derivative characterized by a (5-methyl-1H-imidazol-4-yl)methylidene substituent at the 5-position of the thiazolidinone ring. The crystal structure reveals a three-dimensional hydrogen-bonded framework stabilized by N-H···O, O-H···N, and O-H···(N,S) interactions. []
Relevance: The structural similarity to N-[(5Z)-5-[(3-hydroxyphenyl)methylidene]-4-oxo-2-sulfanylidene-1,3-thiazolidin-3-yl]-2-phenylacetamide lies in the shared (Z)-5-arylmethylidene-2-sulfanylidene-1,3-thiazolidin-4-one framework. The difference arises from the specific aryl group, with this compound featuring a (5-methyl-1H-imidazol-4-yl)methylidene group compared to the 3-hydroxyphenylmethylidene group in the target compound. [] (https://www.semanticscholar.org/paper/bd4dd692b3314eccdcc9816b57551070f8640f4b)
Compound Description: This complex molecule is obtained through a Knoevenagel condensation reaction. It features a p-tolyl group at the nitrogen of the thiazolidinone ring and a complex 3-fluoro-2-(4-phenylpiperidin-1-yl)benzylidene substituent at the 5-position. []
Compound Description: This compound exists predominantly in its 2-iminothiazolidin-4-one tautomeric form, particularly in solutions like dimethyl sulfoxide. This preference is attributed to the presence of the N-aryl substituent (pyridin-2-yl) at the 2-position. []
Relevance: Although structurally distinct from the target compound, this compound highlights the concept of tautomerism in 1,3-thiazolidin-4-one derivatives. The target compound can potentially exhibit tautomerism, influenced by factors such as solvent and substituents. [] (https://www.semanticscholar.org/paper/85224e575259f95c7aa2335d376e0abb2bae1e7b)
Compound Description: This compound features a complex structure incorporating both a thiazolidinone and an imidazo[2,1-b][1,3]thiazole ring system. The crystal structure is stabilized by various hydrogen bonds and π–π stacking interactions. []
Relevance: The relevance of this compound lies in the presence of the 1,3-thiazolidin-4-one moiety, highlighting the versatility of this core structure in diverse chemical contexts. While structurally dissimilar to N-[(5Z)-5-[(3-hydroxyphenyl)methylidene]-4-oxo-2-sulfanylidene-1,3-thiazolidin-3-yl]-2-phenylacetamide due to the complex spirocyclic system and additional heterocycles, it showcases the broader structural diversity possible with thiazolidinone-based compounds. [] (https://www.semanticscholar.org/paper/7502356bb867768403d25bf6b4d9a70b92e59e16)
Compound Description: This compound is an example of an S-(1-benzofuran-2(3H)-one-3-yl)isothiuronium bromide, a class of compounds synthesized from cyclic lactam coumaran-2-one. These salts are relatively unstable and can rearrange under basic conditions to form 2-imino-1,3-thiazolidin-4-ones. The rearrangement process, involving acid-base catalysis, has potential implications for prodrug design. [, ]
Relevance: While not a direct structural analogue of N-[(5Z)-5-[(3-hydroxyphenyl)methylidene]-4-oxo-2-sulfanylidene-1,3-thiazolidin-3-yl]-2-phenylacetamide, this compound demonstrates the synthesis of 2-imino-1,3-thiazolidin-4-ones from different starting materials. This highlights the diverse synthetic routes available for accessing this class of compounds and their potential use as intermediates or prodrug forms. [] (https://www.semanticscholar.org/paper/84e95ca9b6ae801a0abed8585d54947f0c79b761), [] (https://www.semanticscholar.org/paper/b679fe0d2eb268959c141a31dcfd373151b64132)
Compound Description: 4-OST is a thioxothiazolidin derivative exhibiting potent melanogenesis inhibitory activity. It acts by enhancing the specific targeting of tyrosinase-containing vesicles to lysosomes, leading to tyrosinase degradation without affecting its mRNA expression or enzymatic function. []
Compound Description: This compound is part of a series of ethoxyphthalimide derivatives of pyrazolylthiazoloisoxazoles and pyrazolylthiadiazoles synthesized and evaluated for their antimicrobial activity. This specific compound features a pyrazole ring linked to a thiadiazole ring, further substituted with an ethoxyphthalimide group. []
Relevance: Although not a direct structural analogue of N-[(5Z)-5-[(3-hydroxyphenyl)methylidene]-4-oxo-2-sulfanylidene-1,3-thiazolidin-3-yl]-2-phenylacetamide, this compound highlights the exploration of other heterocyclic systems, like thiadiazoles, as potential pharmacophores. While the target compound focuses on the thiazolidinone core, this compound expands the scope to related heterocyclic systems that might possess relevant biological activities. [] (https://www.semanticscholar.org/paper/59ccb683751403c1ab4c8cb65f98567a12ce2872)
Relevance: While structurally dissimilar to N-[(5Z)-5-[(3-hydroxyphenyl)methylidene]-4-oxo-2-sulfanylidene-1,3-thiazolidin-3-yl]-2-phenylacetamide, CID-2745687 highlights the importance of considering species selectivity in drug discovery. This is particularly relevant for the target compound, as its potential biological targets might also exhibit species-specific responses. [] (https://www.semanticscholar.org/paper/3e5f6fb88666d1622507a5789b734c5660c3c9cd)
Compound Description: Identified as a potent and full agonist of human GPR35, Compound 1 exhibits high selectivity for the human receptor. This compound demonstrates signal bias, with varying activities observed in β-arrestin-2 recruitment and G protein-dependent assays. Additionally, it displays competitive behavior against the human GPR35 antagonist ML-145. []
Relevance: Sharing the 2-sulfanylidene-1,3-thiazolidin-4-one core structure and arylmethylidene substituent at the 5-position with the target compound, Compound 1 highlights the potential of this chemical scaffold for GPR35 modulation. Notably, Compound 1 and N-[(5Z)-5-[(3-hydroxyphenyl)methylidene]-4-oxo-2-sulfanylidene-1,3-thiazolidin-3-yl]-2-phenylacetamide both have aromatic carboxylic acid substituents, albeit at different positions. This structural similarity suggests that the target compound might also interact with GPR35, albeit with potentially different binding affinities or functional outcomes. [] (https://www.semanticscholar.org/paper/d79d97b43dce325f6e1d8126b74a9be92920d9c5)
Compound Description: This series consists of nine new 2,3-disubstituted 4(3H)-quinazolin-4-one derivatives synthesized from 2-propyl-4(3H)-quinazoline-4-one using microwave irradiation and phase-transfer catalysis. The synthesized compounds were screened for antimicrobial and antitumor activities, with several demonstrating notable antitumor activity against various human cancer cell lines. []
Relevance: Although not directly related in structure to N-[(5Z)-5-[(3-hydroxyphenyl)methylidene]-4-oxo-2-sulfanylidene-1,3-thiazolidin-3-yl]-2-phenylacetamide, the 2-propyl-4(3H)-quinazoline-4-one derivatives highlight the potential of heterocyclic compounds, particularly those containing a nitrogen-containing six-membered ring, for anticancer activity. This connection suggests that the target compound, with its thiazolidinone ring system, could also be explored for potential antitumor properties. [] (https://www.semanticscholar.org/paper/52abf8890f210da292d6042e40f634c067d0d8f1)
Compound 14: 2-[5-(4-Bromobenzylidene)-4-oxo-2-sulfanylidene-1,3-thiazolidin-3-yl]-3-methylbutanoic Acid Esters and Amides [, ]
Compound Description: This series encompasses esters and amides of 2-[5-(4-bromobenzylidene)-4-oxo-2-sulfanylidene-1,3-thiazolidin-3-yl]-3-methylbutanoic acid. These compounds, incorporating the rhodanine scaffold, are often investigated for their potential biological activities, including antitumor and antimicrobial properties. [, ]
Relevance: These compounds share the core 2-sulfanylidene-1,3-thiazolidin-4-one ring system with N-[(5Z)-5-[(3-hydroxyphenyl)methylidene]-4-oxo-2-sulfanylidene-1,3-thiazolidin-3-yl]-2-phenylacetamide. Both also possess an arylmethylidene substituent at the 5-position, though the specific aryl group differs. The primary distinction lies in the substituent at the nitrogen of the thiazolidinone ring, with these compounds having a 3-methylbutanoic acid moiety, either as an ester or amide, compared to the 2-phenylacetamide group in the target compound. [] (https://www.semanticscholar.org/paper/5231b265f6f374dff34faed1eb448d804eb1b94a), [] (https://www.semanticscholar.org/paper/5279cb01929ce813d82e740b31d2eee76a09141f)
Overview
N-[(5Z)-5-[(3-hydroxyphenyl)methylidene]-4-oxo-2-sulfanylidene-1,3-thiazolidin-3-yl]-2-phenylacetamide is a synthetic organic compound that belongs to the class of thiazolidinone derivatives. It features a thiazolidine ring, which is a five-membered heterocycle containing both sulfur and nitrogen atoms. This compound has gained attention in scientific research due to its potential biological activities, particularly as a protein kinase inhibitor, which is significant in various diseases where protein kinases play critical roles.
Source
The compound has been synthesized and characterized in various studies, with notable methods including microwave-assisted synthesis, which enhances yield and reduces reaction times compared to conventional methods. The compound's structure has been elucidated through spectroscopic techniques such as infrared (IR) and proton nuclear magnetic resonance (NMR) spectroscopy.
Classification
N-[(5Z)-5-[(3-hydroxyphenyl)methylidene]-4-oxo-2-sulfanylidene-1,3-thiazolidin-3-yl]-2-phenylacetamide is classified as a thiazolidinone derivative. This class of compounds is known for its diverse biological activities, including anti-inflammatory, antibacterial, and anticancer properties.
Synthesis Analysis
Methods
The synthesis of N-[(5Z)-5-[(3-hydroxyphenyl)methylidene]-4-oxo-2-sulfanylidene-1,3-thiazolidin-3-yl]-2-phenylacetamide can be achieved via a multi-step process that often involves the following:
Formation of the Thiazolidine Ring: The initial step typically involves the condensation of appropriate aldehydes with thioketones.
Microwave Irradiation: This method significantly reduces reaction times and increases yields compared to traditional heating methods. The use of microwave irradiation has been highlighted as an effective approach in synthesizing similar compounds.
Substitution Reactions: Subsequent reactions may involve substituting various groups on the thiazolidine framework to achieve the desired functional groups.
Technical Details
The synthesis generally requires careful control of reaction conditions such as temperature and time. Analytical techniques like thin-layer chromatography (TLC) are often employed to monitor the progress of the reactions.
Molecular Structure Analysis
Structure
The molecular structure of N-[(5Z)-5-[(3-hydroxyphenyl)methylidene]-4-oxo-2-sulfanylidene-1,3-thiazolidin-3-yl]-2-phenylacetamide is characterized by:
A thiazolidine ring with a Z configuration for the exocyclic double bond.
A 4-oxo and 2-thioxo substitution on the thiazolidine ring.
A hydroxyl group at the para position of the benzylidene ring, which may facilitate hydrogen bonding interactions.
Spectroscopic data obtained from IR and NMR techniques confirm these structural features.
Data
Key molecular data include:
Molecular formula: C19H18N2O3S
Molecular weight: 358.42 g/mol These properties contribute to its potential solubility and reactivity profiles in biological systems.
Chemical Reactions Analysis
Reactions
N-[(5Z)-5-[(3-hydroxyphenyl)methylidene]-4-oxo-2-sulfanylidene-1,3-thiazolidin-3-yl]-2-phenylacetamide has been evaluated for its ability to inhibit specific protein kinases. Notably, it shows potent inhibitory activity against DYRK1A (dual-specificity tyrosine-regulated kinase 1A), with an IC50 value of 0.028 μM.
Technical Details
The mechanism of inhibition likely involves binding to the ATP-binding site of DYRK1A, thus interfering with its catalytic function. Further studies utilizing enzyme kinetics and molecular docking simulations are required to elucidate the precise interaction dynamics between the compound and DYRK1A.
Mechanism of Action
Process
The mechanism of action for N-[(5Z)-5-[(3-hydroxyphenyl)methylidene]-4-oxo-2-sulfanylidene-1,3-thiazolidin-3-yl]-2-phenylacetamide primarily revolves around its role as a protein kinase inhibitor:
Binding Affinity: The compound exhibits strong binding affinity to DYRK1A, which is crucial for regulating various cellular processes.
Inhibition of Kinase Activity: By occupying the ATP-binding site, it prevents substrate phosphorylation, thereby modulating downstream signaling pathways involved in cell proliferation and survival.
Data
Research indicates that this compound can potentially inhibit cell proliferation in various tumor cell lines due to its action on DYRK1A.
Physical and Chemical Properties Analysis
Physical Properties
N-[(5Z)-5-[(3-hydroxyphenyl)methylidene]-4-oxo-2-sulfanylidene-1,3-thiazolidin-3-yl]-2-phenylacetamide is expected to exhibit:
Appearance: Typically presented as a solid or crystalline form.
Solubility: Solubility characteristics may vary based on solvent polarity; further studies are needed for precise solubility data.
Chemical Properties
The chemical properties include:
Stability: Stability under various pH conditions should be assessed.
Reactivity: Potential reactivity with nucleophiles due to the presence of electrophilic centers within its structure.
Relevant analyses should include thermal stability assessments and spectroscopic evaluations under different environmental conditions.
Applications
Scientific Uses
N-[5-(4-hydroxybenzylidene)-4-oxo-2-thioxo -1,3-thiazolidin -3 -yl]-2 -phenylacetamide shows promise in several areas:
Medicinal Chemistry: As a lead compound for developing new treatments targeting neurological disorders and certain cancers where DYRK1A plays a significant role.
Biological Research: Useful in studying protein kinase signaling pathways and their implications in disease states.
Drug Development: Potential for formulation into therapeutic agents aimed at modulating kinase activity for therapeutic benefits.
Q1: How Can I Obtain a Quote for a Product I'm Interested In?
To receive a quotation, send us an inquiry about the desired product.
The quote will cover pack size options, pricing, and availability details.
If applicable, estimated lead times for custom synthesis or sourcing will be provided.
Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
New customers generally require full prepayment.
NET 30 payment terms can be arranged for customers with established credit.
Contact our customer service to set up a credit account for NET 30 terms.
We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
Preferred methods include bank transfers (ACH/wire) and credit cards.
Request a proforma invoice for bank transfer details.
For credit card payments, ask sales representatives for a secure payment link.
Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
Orders are confirmed upon receiving official order requests.
Provide full prepayment or submit purchase orders for credit account customers.
Send purchase orders to sales@EVITACHEM.com.
A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
You can use your FedEx account; specify this on the purchase order or inform customer service.
Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
Reach out to our customer service representatives at sales@EVITACHEM.com.
For ongoing order updates or questions, continue using the same email.
Remember, we're here to help! Feel free to contact us for any queries or further assistance.
Quick Inquiry
Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.